5-Amino-2-(phenylthio)benzoic acid

Description

Significance of 5-Amino-2-(phenylthio)benzoic acid in Contemporary Chemical and Biological Research

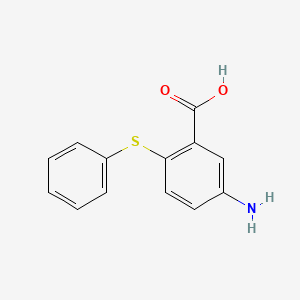

This compound is a versatile aromatic compound that serves as a crucial intermediate and building block in various areas of scientific research. chemimpex.com Its molecular structure is distinguished by the presence of three key functional groups: an amino group (-NH2), a carboxyl group (-COOH), and a phenylthio group (-S-Ph). This unique combination of functionalities makes it a valuable scaffold in organic synthesis, particularly for the development of biologically active molecules and novel materials. chemimpex.com

In the realm of pharmaceutical development, this compound is a key precursor in the synthesis of a range of therapeutic agents, with a notable focus on those with anti-inflammatory and analgesic properties. chemimpex.com The presence of the aminobenzoic acid core, coupled with the phenylthio substituent, allows for diverse chemical modifications. These modifications can be strategically employed to fine-tune the pharmacological profile of the resulting molecules, potentially leading to enhanced efficacy and better targeting of specific biological pathways. chemimpex.com

Furthermore, its utility extends to biochemical research, where it is employed in studies focused on enzyme inhibition and protein interactions. chemimpex.com Such research is fundamental to understanding cellular processes and identifying potential new targets for therapeutic intervention. The compound also finds applications in materials science for the creation of new polymers with improved characteristics, owing to its reactive functional groups. chemimpex.com

Historical Context of Research on Aromatic Aminobenzoic Acids and Thioethers in Medicinal Chemistry

The exploration of aromatic aminobenzoic acids in medicinal chemistry has a long and significant history. Para-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, has been a subject of interest since its discovery in 1863 and its recognition as a compound with vitamin-like properties in 1939. nih.gov Aminobenzoic acids, in general, are fundamental structures in drug development. researchgate.net For instance, a 2002 analysis of over 12,000 commercial drugs revealed that 1.5% contained the PABA moiety, highlighting its prevalence in a wide array of therapeutic classes including local anesthetics, antibacterials, and anticonvulsants. benthamdirect.comproquest.com The structural versatility of aminobenzoic acids, allowing for substitutions on the amino and carboxyl groups as well as the aromatic ring, has made them a favored building block for creating large combinatorial libraries of "drug-like" molecules. nih.govbenthamdirect.com

Thioethers, or organic sulfides, which are characterized by a sulfur atom bonded to two carbon atoms (R-S-R'), also have a well-established role in medicinal chemistry. researchgate.netwikipedia.org They are a class of organic compounds that have garnered significant attention from medicinal chemists due to their presence in numerous bioactive compounds. researchgate.net The sulfur atom in a thioether linkage can influence a molecule's properties and its interactions with biological targets. taylorandfrancis.com Thioethers are found in a variety of drugs with activities such as anticancer, antimicrobial, and antifungal effects. researchgate.net The incorporation of a thioether group can improve the pharmacokinetic properties and bioavailability of a drug candidate. researchgate.net

The convergence of these two important chemical motifs in the structure of this compound provides a rich platform for the design and synthesis of novel compounds with potential therapeutic value.

Overview of Major Research Themes and Disciplines Utilizing this compound

The primary disciplines that utilize this compound are organic synthesis, medicinal chemistry, and materials science. chemimpex.com

In organic synthesis , it is valued as a versatile intermediate. chemimpex.com Its functional groups allow for a wide range of chemical transformations, making it a key component in the synthesis of complex organic molecules, including dyes and agrochemicals. chemimpex.com

Medicinal chemistry represents a major area of application, where the compound serves as a starting material for creating new therapeutic agents. chemimpex.comresearchgate.net Research has focused on synthesizing derivatives with potential anti-inflammatory and analgesic effects. chemimpex.com The ability to modify the core structure of this compound enables the development of compounds that can target specific biological pathways, a key strategy in modern drug discovery. chemimpex.com

In materials science , this compound is used in the development of novel polymers. chemimpex.com The incorporation of this molecule into polymer chains can impart enhanced thermal, mechanical, or optical properties to the resulting materials.

Another key research theme is its use as a reagent in analytical chemistry , where it can aid in the detection and quantification of other chemical species in complex mixtures. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHKRLNPIFOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443795 | |

| Record name | 5-amino-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63185-86-4 | |

| Record name | 5-amino-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 5 Amino 2 Phenylthio Benzoic Acid

Established Synthetic Pathways for 5-Amino-2-(phenylthio)benzoic acid

The foundational methods for synthesizing this compound have historically relied on conventional, multi-step procedures. However, a growing emphasis on sustainable chemistry has spurred the development of greener alternatives.

Conventional Multistep Synthesis Routes

Traditional syntheses of this compound often involve a sequence of well-established reactions. A common approach begins with the nitration of a substituted benzoic acid, followed by reduction of the nitro group to an amine. For instance, the synthesis of a related compound, 2-chloro-5-aminobenzoic acid, involves the nitration of ortho-chloro-benzoic acid, followed by reduction of the resulting chloro-nitro-benzoic acids. google.com A similar strategy can be envisioned for this compound, likely starting from a commercially available substituted benzoic acid.

Another conventional pathway involves the introduction of the phenylthio group via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. acsgcipr.org The SNAr route typically requires an electron-deficient aromatic ring, suggesting that the phenylthio group might be introduced to a benzoic acid derivative bearing an electron-withdrawing group, which is later converted to or is already the amino group precursor.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including those with pharmaceutical applications. unibo.itsemanticscholar.orgnih.gov These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of this compound, green chemistry might involve the use of water as a solvent, the application of catalytic methods to minimize the use of stoichiometric reagents, and the development of one-pot procedures to reduce the number of isolation and purification steps. unibo.itcsic.es

For example, the use of water as a solvent in various steps of peptide synthesis, a field with analogous challenges, has been explored to reduce reliance on non-green solvents. csic.es Similarly, the development of catalytic systems for C-S bond formation offers a greener alternative to traditional methods that often require harsh reaction conditions and generate significant waste. researchgate.netthieme-connect.de

Novel Synthetic Strategies for this compound and its Analogs

The quest for more efficient and versatile synthetic methods has led to the development of novel strategies for constructing the this compound scaffold and its derivatives. These often focus on catalytic C-S bond formation and direct amination techniques.

Catalytic Methods in Thioether Formation

The formation of the thioether bond is a critical step in the synthesis of this compound. Modern synthetic chemistry has seen a surge in the development of metal-catalyzed methods for creating C-S bonds, which are often more efficient and tolerant of various functional groups than traditional methods. researchgate.netthieme-connect.denih.gov

Transition metal catalysts, particularly those based on copper and palladium, have been extensively used for cross-coupling reactions to form aryl thioethers. researchgate.netthieme-connect.de For instance, a copper-catalyzed coupling of benzyl (B1604629) alcohols with thiols has been developed for the synthesis of thioethers. nih.gov While this specific example involves benzyl alcohols, the underlying principles of activating a C-O bond for C-S bond formation could potentially be adapted for benzoic acid derivatives. Nickel catalysis has also emerged as a more economical and less toxic alternative for C-S cross-coupling reactions. researchgate.net

A key advantage of these catalytic methods is their potential for higher atom economy and milder reaction conditions compared to classical approaches. nih.gov

Table 1: Comparison of Catalytic Systems for Thioether Formation

| Catalyst System | Key Features | Potential Application |

| Copper-based | Lewis acid catalysis, mild conditions. nih.gov | Coupling of activated alcohols with thiols. |

| Palladium-based | Widely used for C-S cross-coupling, versatile. thieme-connect.de | Coupling of aryl halides/triflates with thiols. |

| Nickel-based | More economical and less toxic than palladium. researchgate.net | Aryl sulfide (B99878) synthesis via aryl exchange or from aryl electrophiles. researchgate.net |

Amination Reactions on Benzoic Acid Scaffolds

The introduction of the amino group onto the benzoic acid ring is another crucial transformation. While classical methods often rely on the reduction of a nitro group, more direct amination strategies are being explored. These can include nucleophilic aromatic substitution of a suitable leaving group or, more recently, transition metal-catalyzed C-N bond formation.

For example, the synthesis of 2-hydroxy-5-aminobenzoic acid has been achieved through the Kolbe-Schmitt reaction of p-aminophenol, demonstrating a direct carboxylation approach to an aminated benzoic acid. google.com While not a direct amination of a pre-existing benzoic acid, it highlights alternative strategies for constructing the aminobenzoic acid core.

Derivatization Strategies for Structural Modification of this compound

The functional groups of this compound—the amino, carboxylic acid, and phenylthio moieties—offer multiple points for structural modification, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities or material properties. chemimpex.com

The amino group can be readily acylated to form amides. For instance, it can be reacted with acyl chlorides or anhydrides. This is a common strategy in medicinal chemistry to modify the properties of a parent compound. An example is the formation of 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid, which involves acylation of both the amino and a hydroxyl group. nih.gov

The carboxylic acid group can be converted into esters, amides, or other carboxylic acid derivatives. Esterification, for example with ethanol (B145695) in the presence of an acid catalyst, is a standard transformation. chegg.com

The phenylthio group can also be a site for modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly alter the electronic and steric properties of the molecule. acsgcipr.org

Furthermore, derivatization techniques commonly used for amino acids can be applied. Pre-column derivatization with reagents like phenylisothiocyanate (PITC), 9-fluorenyl methyl chloroformate (FMOC-Cl), or dansyl chloride allows for the modification of the amino group, often to facilitate analysis by chromatography. nih.govcreative-proteomics.compsu.eduresearchgate.net These derivatization methods could also be employed to synthesize novel analogs of this compound for various applications.

Table 2: Common Derivatization Reagents for Amino Groups

| Reagent | Abbreviation | Key Features |

| Phenylisothiocyanate | PITC | Reacts with primary and secondary amines to form stable derivatives. creative-proteomics.compsu.edu |

| 9-Fluorenyl Methyl Chloroformate | FMOC-Cl | Reacts with amino acids to produce fluorescent derivatives. creative-proteomics.com |

| Dansyl Chloride | - | Reacts with primary and secondary amines to form fluorescent sulfonamides. nih.gov |

| 2,4-Dinitrofluorobenzene | DNFB | Reacts with primary and secondary amines under controlled conditions to form stable derivatives. creative-proteomics.com |

Functionalization at the Amino Group

The primary amino group (-NH₂) on the benzene (B151609) ring of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Standard transformations for aromatic amines can be applied, including acylation, alkylation, and diazotization, to introduce new functional groups and build more complex molecular architectures.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and isothiocyanates to form amides and thioureas. For instance, reaction with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl derivative. A notable example from related aminobenzoic acids is the reaction with benzoyl isothiocyanates to form N-benzoylthioureido compounds. This type of reaction demonstrates the nucleophilicity of the amino group and its utility in creating compounds with potential biological activities.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. More controlled alkylation can be performed under specific conditions, often involving reductive amination or specialized catalysts.

Diazotization: The amino group can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions, providing a pathway to a broad scope of derivatives functionalized at the 5-position.

Table 1: Representative Reactions for Amino Group Functionalization

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Acylation (Amide formation) | Acyl chloride (R-COCl), Base (e.g., Pyridine) | N-Acyl derivative | A common and high-yielding reaction. |

| Acylation (Thiourea formation) | Isothiocyanate (R-NCS) | N-Arylthiourea derivative | Forms a thiourea (B124793) linkage. |

| Alkylation | Alkyl halide (R-X) | N-Alkyl or N,N-Dialkyl derivative | Control of over-alkylation can be challenging. |

| Diazotization / Sandmeyer Reaction | 1. NaNO₂, HCl (aq), 0-5 °C 2. CuX (X=Cl, Br, CN) | 5-Substituted derivative (e.g., chloro, bromo, cyano) | A versatile method for introducing various substituents. |

Modifications of the Phenylthio Moiety

The phenylthio group (-S-Ph) offers another site for chemical modification, primarily through reactions involving the sulfur atom or the attached phenyl ring.

Oxidation: The sulfide linkage is susceptible to oxidation, providing access to sulfoxide and sulfone derivatives. Treatment with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), can selectively oxidize the sulfide to a sulfoxide (a chiral center). The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfide to the corresponding sulfone. These modifications drastically alter the electronic properties and geometry of the molecule.

Aromatic Substitution: The phenyl ring of the phenylthio group can undergo electrophilic aromatic substitution. The sulfide group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at positions ortho or para to the sulfur atom. However, the reactivity of this ring is influenced by the substituents on the other benzoic acid ring.

Table 2: Potential Modifications of the Phenylthio Moiety

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Sulfide Oxidation (to Sulfoxide) | H₂O₂ or NaIO₄ | 5-Amino-2-(phenylsulfinyl)benzoic acid | Creates a chiral sulfoxide. |

| Sulfide Oxidation (to Sulfone) | KMnO₄ or m-CPBA | 5-Amino-2-(phenylsulfonyl)benzoic acid | Significantly changes electronic properties. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, H₂SO₄/HNO₃) | Substituted phenylthio derivative | Position of substitution is directed by the sulfide group. |

Carboxylic Acid Group Transformations

The carboxylic acid group (-COOH) is a versatile functional handle for derivatization, primarily through reactions like esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol (R-OH) under acidic conditions (e.g., Fischer esterification using sulfuric acid as a catalyst). youtube.com This reaction is typically reversible, and yields can be improved by removing water as it is formed. youtube.com This transformation is useful for modifying the solubility and pharmacokinetic properties of the molecule.

Amide Formation: Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to form the desired amide bond. sphinxsai.com Modern coupling reagents, such as DCC (dicyclohexylcarbodiimide) or HATU, can also facilitate direct amide bond formation between the carboxylic acid and an amine, avoiding the need for the harsh conditions of acyl chloride formation. nih.govorganic-chemistry.orgrsc.org

Table 3: Common Carboxylic Acid Transformations

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester | Reversible equilibrium-controlled reaction. youtube.com |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Amide | A robust and widely used two-step method. sphinxsai.com |

| Amide Formation (Direct Coupling) | Amine (RNH₂), Coupling agent (e.g., DCC, HATU) | Amide | Milder conditions compared to the acyl chloride method. |

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The primary synthetic route to this compound and related aryl thioethers is the Ullmann condensation. wikipedia.orgnih.gov This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol. wikipedia.org

Mechanism of Ullmann C-S Coupling: While the precise mechanism of the Ullmann reaction has been a subject of extensive research and can vary with substrates and conditions, a generally accepted catalytic cycle for C-S bond formation is as follows:

Formation of a Copper(I) Thiolate: The reaction typically begins with the formation of a copper(I) thiolate species (Cu-SR) from the thiol (in this case, thiophenol) and a copper(I) source. wikipedia.org A base is often required to deprotonate the thiol.

Oxidative Addition: The aryl halide (e.g., 2-chloro-5-aminobenzoic acid) undergoes oxidative addition to the copper(I) center. This step involves the insertion of the copper into the carbon-halogen bond, forming a transient copper(III) intermediate (Ar-Cu(III)(SR)X). organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired C-S bond of the aryl thioether product and regenerates a copper(I) halide species, allowing the catalytic cycle to continue. organic-chemistry.org

Innovations in the Ullmann reaction include the use of various ligands (such as diamines and phenanthrolines) to stabilize the copper catalyst and accelerate the reaction, often allowing for lower reaction temperatures. wikipedia.orgmdpi.com

Kinetic Studies: Detailed kinetic studies specifically for the synthesis of this compound are not widely reported in the literature. However, kinetic investigations of related Ullmann-type couplings provide valuable insights. Such studies typically monitor the reaction rate's dependence on the concentrations of the aryl halide, the nucleophile (thiol), the copper catalyst, and any ligands. acs.org

For C-N coupling reactions, kinetic studies have implicated an oxidative addition followed by reductive elimination from Cu(III) intermediates. wikipedia.org It is plausible that C-S coupling follows a similar kinetic profile. The rate is generally influenced by:

The nature of the aryl halide: Reactivity typically follows the order I > Br > Cl. mdpi.com

Electronic effects: Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

Catalyst and Ligand: The choice of copper source (e.g., CuI, Cu₂O) and ligand significantly impacts reaction rates and yields. researchgate.net

Future kinetic studies on the synthesis of this compound would involve systematic variation of these parameters to elucidate the rate law and activation parameters, providing a quantitative understanding of the reaction mechanism.

Advanced Research in Medicinal Chemistry and Pharmaceutical Sciences Involving 5 Amino 2 Phenylthio Benzoic Acid

Exploration of 5-Amino-2-(phenylthio)benzoic acid as a Pharmaceutical Precursor and Scaffoldnih.gov

The utility of a molecule as a pharmaceutical precursor or scaffold is determined by its chemical tractability and its ability to be elaborated into a library of diverse derivatives with a range of biological activities. The this compound structure is a "privileged scaffold," a concept in medicinal chemistry where a particular molecular framework is found to be capable of binding to multiple biological targets. This characteristic makes it an attractive starting point for drug discovery programs.

Design and Synthesis of Biologically Active Derivativesnih.gov

The synthesis of derivatives from a parent scaffold is a cornerstone of medicinal chemistry, allowing for the systematic exploration of chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several points for chemical modification. The amino group can be acylated, alkylated, or used as a handle for the introduction of various heterocyclic systems. The carboxylic acid can be converted to esters, amides, or other bioisosteres. Furthermore, the phenyl ring of the phenylthio group and the main benzoic acid ring can be substituted with a variety of functional groups to modulate the electronic and steric properties of the molecule.

A study on 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 provides a pertinent example of how a similar scaffold can be utilized. nih.gov In this research, a compound closely related to our subject, 2-Amino-5-(phenethylthio)benzoic acid, was synthesized as part of a library of potential anticancer agents. nih.gov The synthesis involved the use of precursor molecules that were modified to introduce different substituents at the 2- and 5-positions of the benzoic acid ring. nih.gov This approach highlights a general strategy that can be applied to this compound for the generation of novel derivatives.

The general synthetic approaches to creating libraries of such compounds often involve multi-step sequences. For instance, the core aminobenzoic acid structure can be synthesized first, followed by the introduction of the phenylthio group through a nucleophilic aromatic substitution reaction. Subsequently, the amino and carboxylic acid functionalities can be derivatized.

| Starting Material | Reaction Type | Resulting Functional Group/Derivative | Potential Biological Application |

| This compound | Acylation of the amino group | Amide derivatives | Anti-inflammatory, Anticancer |

| This compound | Esterification of the carboxylic acid | Ester derivatives | Prodrugs with improved bioavailability |

| This compound | Sulfonamide formation with the amino group | Sulfonamide derivatives | Enzyme inhibition |

| Phenyl ring of the phenylthio group | Electrophilic aromatic substitution | Substituted phenylthio derivatives | Modulation of binding affinity |

Rational Drug Design Approaches Incorporating this compound

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. The this compound scaffold can be effectively utilized in such approaches. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how derivatives of this scaffold might interact with the active site of a target protein.

For instance, in the development of Mcl-1/Bfl-1 dual inhibitors, structure-based design was guided by X-ray crystallography and NMR spectroscopy. nih.gov These techniques revealed that the carboxylic acid group of the benzoic acid scaffold forms a critical hydrogen bond with an arginine residue (Arg263) in the binding pocket of Mcl-1. nih.gov The aromatic scaffold itself is positioned at the junction of two hydrophobic pockets (p2/p3). nih.gov This understanding allows for the rational placement of substituents on the this compound core to optimize interactions with these pockets and enhance binding affinity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of the this compound scaffold and assessing the biological effects of these changes, researchers can build a comprehensive picture of the pharmacophore – the key structural features required for activity.

Impact of Substituent Effects on Biological Efficacynih.gov

The nature and position of substituents on the this compound scaffold can have a profound impact on biological efficacy. In the study of 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1, the deletion of the phenethylthio group from a derivative resulted in a significant decrease in binding affinity (over 30-fold for Mcl-1 and 60-fold for Bfl-1), demonstrating the crucial contribution of this substituent to the molecule's potency. nih.gov

Similarly, modifications to the amino group can drastically alter activity. For example, converting the amino group to a phenylsulfonamide introduced different steric and electronic properties that influenced the binding to the target proteins. nih.gov The following table summarizes the general principles of how substituents might affect the biological activity of derivatives of this compound, based on findings from related compounds.

| Position of Substitution | Type of Substituent | Observed/Potential Impact on Biological Activity | Reference/Rationale |

| 5-position (Amino group) | Acylation, Sulfonylation | Can modulate hydrogen bonding interactions and overall polarity. | Based on general principles of medicinal chemistry. |

| 2-position (Phenylthio group) | Substitution on the phenyl ring (e.g., halogens, alkyl groups) | Can influence hydrophobic interactions and binding pocket fit. | Inferred from SAR of Mcl-1/Bfl-1 inhibitors. nih.gov |

| Carboxylic acid | Esterification, Amidation | Can affect solubility, cell permeability, and interaction with key residues in the target. | Inferred from the importance of the carboxylate-arginine interaction in Mcl-1 inhibitors. nih.gov |

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives can provide insights into the preferred spatial arrangement of the key functional groups and how this correlates with biological activity. Techniques such as NMR spectroscopy and computational modeling can be used to determine the favored conformations in solution and in the bound state.

For the Mcl-1 inhibitors with a 2,5-substituted benzoic acid scaffold, it was observed that the active ligands adopt a "U-shaped" binding mode within the protein's binding groove. nih.gov This conformation is stabilized by the key hydrogen bond between the carboxyl group and Arg263. nih.gov Understanding such conformational requirements is crucial for designing new derivatives with enhanced activity, as it allows for the introduction of substituents that favor or lock the molecule into this bioactive conformation.

Molecular Target Identification and Mechanism of Action Studies

A critical aspect of drug discovery is identifying the specific molecular target of a bioactive compound and elucidating its mechanism of action. For derivatives of this compound, this would involve a series of experiments to pinpoint the protein or pathway through which they exert their biological effects.

While direct studies on the molecular targets of this compound derivatives are limited in the public domain, the research on structurally similar compounds provides valuable leads. As previously mentioned, derivatives of 2,5-substituted benzoic acids have been shown to target the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are members of the Bcl-2 family and are crucial regulators of apoptosis (programmed cell death). Their inhibition can lead to the selective killing of cancer cells that depend on them for survival.

The mechanism of action of these inhibitors involves binding to the BH3-binding groove of Mcl-1 and Bfl-1, thereby preventing the binding of pro-apoptotic proteins and triggering the apoptotic cascade. nih.gov This suggests that derivatives of this compound could potentially be developed as anticancer agents with a similar mechanism of action.

Further research is necessary to definitively identify the molecular targets and mechanisms of action for a broader range of derivatives based on the this compound scaffold. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover novel targets and pathways modulated by these compounds.

Investigation of Enzyme Inhibition Profiles

The benzoic acid scaffold, a core component of this compound, is a common feature in many enzyme inhibitors. While direct studies on this compound are limited, research on related aminobenzoic acid derivatives provides significant insights into its potential enzyme inhibition capabilities.

Kinetic analyses have been performed on aminobenzoic acid isomers to understand their inhibitory mechanisms. For instance, 2-aminobenzoic acid and 4-aminobenzoic acid have been shown to inhibit the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating skin hyperpigmentation disorders and certain cancers. nih.gov Kinetic studies revealed that these aminobenzoic acids act as noncompetitive inhibitors against the monophenolase activity of tyrosinase. nih.gov

Table 1: Inhibition Constants of Aminobenzoic Acid Derivatives against Tyrosinase Activities

| Compound | Activity | Inhibition Type | Ki |

|---|---|---|---|

| 2-Aminobenzoic acid | Monophenolase | Noncompetitive | 5.15 µM |

| Diphenolase | Noncompetitive | 4.72 µM | |

| 4-Aminobenzoic acid | Monophenolase | Noncompetitive | 3.8 µM |

| Diphenolase | Noncompetitive | 20 µM |

Data sourced from kinetic analysis of mushroom tyrosinase. nih.gov

Furthermore, other benzoic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy. nih.gov Dihydroxybenzoic acid (DHBA), for example, has demonstrated the ability to inhibit HDAC activity, leading to cancer cell growth inhibition. nih.gov This suggests that the benzoic acid moiety is a viable scaffold for developing HDAC inhibitors. nih.gov

Studies on Protein-Ligand Interactions

The interaction between small molecules and proteins is fundamental to their biological activity. Molecular docking and structural studies on derivatives of this compound have elucidated how these compounds bind to key protein targets, particularly those involved in apoptosis regulation.

Research into 2,5-substituted benzoic acid derivatives has identified them as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer research. nih.gov Molecular docking models of a closely related compound, 2-Amino-5-(phenethylthio)benzoic acid, in complex with Mcl-1 reveal specific binding interactions. nih.gov

Key interactions observed include:

Hydrophobic Interactions : The phenethylthio moiety occupies a hydrophobic pocket (the p2 pocket) on the protein surface, interacting with leucine (B10760876) and valine residues. nih.gov

Hydrogen Bonding : The carboxyl group of the benzoic acid mimics the function of a natural binding partner by forming a hydrogen bond with an arginine residue (Arg263) on the Mcl-1 protein. nih.gov

These structural findings demonstrate that the substituents on the benzoic acid scaffold are crucial for binding affinity and that the phenylthio group plays a significant role in occupying hydrophobic pockets within the protein's binding site. nih.gov The nature and size of these substituents influence the binding mode and orientation of the ligands, highlighting the complexity of molecular recognition for these protein-protein interaction inhibitors. nih.gov

Elucidation of Signaling Pathway Modulation

By inhibiting key proteins like Mcl-1 and Bfl-1, derivatives of this compound can directly modulate cellular signaling pathways critical for cell survival and death. Mcl-1 and Bfl-1 are members of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. nih.gov

The inhibition of these anti-apoptotic proteins by a small molecule inhibitor restores the cell's natural ability to undergo programmed cell death, a process often suppressed in cancer cells. This modulation of the apoptotic signaling cascade is a primary mechanism through which such compounds can exert an anti-cancer effect. While direct studies on this compound are not widely available, the demonstrated activity of its close analogs against Mcl-1 and Bfl-1 strongly suggests its potential to influence this critical cell survival pathway. nih.gov

Development of Novel Therapeutic Agents based on this compound Derivatives

The structural framework of this compound serves as a valuable starting point for the synthesis of novel therapeutic agents. chemimpex.com Its unique chemical features allow for modifications to develop molecules with potential applications in various diseases. chemimpex.com

Anti-inflammatory and Analgesic Research Applications

Derivatives of aminobenzoic acid are actively being explored for their potential as anti-inflammatory and analgesic agents, aiming to create novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects. mdpi.comnih.gov For example, modifying 5-acetamido-2-hydroxy benzoic acid by introducing larger groups like phenyl and benzyl (B1604629) aims to increase its selectivity for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. mdpi.com

In vivo studies on such derivatives have shown promising results. In an acetic acid-induced writhing test in mice, a model for peripheral pain, certain derivatives demonstrated a significant reduction in painful activity. mdpi.com For instance, one benzyl derivative at doses of 20 and 50 mg/kg reduced painful episodes by 74% and 75%, respectively. nih.gov These findings support the potential of developing new and potentially safer analgesic and anti-inflammatory drugs from this class of compounds. mdpi.com Another related compound, 2-[(Phenylacetyl)amino]benzoic acid, is used as an analgesic and anti-inflammatory agent by inhibiting prostaglandin (B15479496) production. lookchem.com

Exploration in Other Disease Areas

The therapeutic potential of this compound derivatives extends beyond inflammation and pain into oncology and neurodegenerative diseases.

Cancer : As discussed, derivatives of this compound are being developed as inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov Furthermore, the potential for benzoic acid derivatives to act as histone deacetylase (HDAC) inhibitors provides another avenue for anticancer drug development. nih.gov Various synthetic compounds with a benzoic acid scaffold have shown significant potential as anticancer agents. nih.gov

Neurodegenerative Diseases : Oxidative stress and neuroinflammation are implicated in the progression of neurodegenerative disorders. nih.govnih.gov Synthetic antioxidant derivatives containing a benzoic acid core have been developed and show significant neuroprotective effects in preclinical models. mdpi.com For example, compounds derived from p-aminobenzoic acid (PABA) are being investigated as inhibitors of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. mdpi.com The ability of such molecules to cross the blood-brain barrier and interact with multiple targets makes them promising candidates for treating complex neurodegenerative conditions. nih.gov

Prodrug Strategies and Drug Delivery System Research Utilizing this compound

Improving the pharmaceutical properties of drug candidates, such as solubility and bioavailability, is a major goal in drug development. Prodrug strategies and advanced drug delivery systems are common approaches to achieve this.

While specific research on prodrugs of this compound is not prominent, general strategies applied to benzoic acids and aminobenzoic acids are relevant. For instance, esterifying the carboxylic acid group of benzoic acid derivatives has been shown to be a viable prodrug approach to improve cell membrane permeability for treating conditions like tuberculosis. researchgate.net The ester prodrug can diffuse more easily into cells, where it is then hydrolyzed by intracellular enzymes to release the active acidic drug. researchgate.net

Furthermore, aminobenzoic acids have been used to create novel drug delivery systems. In one study, para-aminobenzoic acid was used to create self-assembling, biocompatible nanoparticles. nih.gov These nanoparticles were demonstrated to be effective vehicles for delivering siRNA for gene therapy, showcasing the utility of the aminobenzoic acid scaffold in creating advanced drug delivery platforms. nih.gov Such strategies could potentially be adapted for derivatives of this compound to enhance their therapeutic delivery and efficacy.

Applications in Materials Science and Polymer Chemistry Research Using 5 Amino 2 Phenylthio Benzoic Acid

Utilization of 5-Amino-2-(phenylthio)benzoic acid in Polymer Synthesis

No data is available on the use of this compound in polymer synthesis.

There are no research findings on the development of functional polymers with enhanced properties using this compound.

Information regarding the incorporation of this compound into advanced polymeric architectures could not be found.

Design of Novel Materials with Tailored Characteristics

There is no available research on the design of novel materials with tailored characteristics using this compound.

No applications of this compound in sensing materials have been documented.

The role of this compound in optoelectronic materials is not described in the available literature.

Surface Modification and Coating Research

There is no information on the use of this compound in surface modification and coating research.

Role in Organic Synthesis and Catalysis Research of 5 Amino 2 Phenylthio Benzoic Acid

5-Amino-2-(phenylthio)benzoic acid as a Versatile Intermediate in Complex Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to its trifunctional nature, possessing an amino group, a carboxylic acid, and a thioether linkage. This unique combination of reactive sites allows for its elaboration into a variety of more complex molecular architectures, including heterocyclic systems and potentially macrocyclic structures. Its synthesis is typically achieved through methods like the Ullmann condensation, for instance, by reacting 2-chloro-5-nitrobenzoic acid with thiophenol, followed by the reduction of the nitro group to an amine. organic-chemistry.org

Synthesis of Heterocyclic Compounds

The structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. The presence of the 2-aminodiphenyl sulfide (B99878) moiety is key to the formation of phenothiazine-type structures. Phenothiazines are a class of heterocyclic compounds with significant pharmacological interest. nih.govebi.ac.uk

The intramolecular cyclization of 2-aminodiphenyl sulfide derivatives is a common strategy for constructing the phenothiazine (B1677639) core. In the case of this compound, a potential pathway to a phenothiazine carboxylic acid would involve an intramolecular cyclization that forms a new ring by connecting the amino group with the phenyl ring of the thioether. This type of reaction is often facilitated by oxidizing agents or through photochemical methods.

Furthermore, the related 2-phenylthiobenzoic acid structure can be a precursor for thioxanthenone derivatives. This suggests that derivatives of this compound could potentially be used to synthesize amino-substituted thioxanthenones, which are another class of sulfur-containing heterocycles with interesting photophysical properties.

| Precursor | Potential Heterocyclic Product | Key Reaction Type |

| This compound | Phenothiazine carboxylic acid | Intramolecular Cyclization |

| 2-Phenylthiobenzoic acid derivatives | Thioxanthenone derivatives | Intramolecular Cyclization |

Construction of Macrocyclic Structures

While direct examples of the incorporation of this compound into macrocycles are not extensively documented, its structural features suggest its potential as a building block for such large ring systems. The diphenyl sulfide backbone provides a flexible yet defined structural element that can be integrated into macrocyclic frameworks. acs.orgresearchgate.net The amino and carboxylic acid groups offer convenient handles for further functionalization and for linking to other molecular components to form a larger ring.

The synthesis of macrocycles often relies on strategies that can accommodate diverse building blocks. nih.govcore.ac.uk The flexibility of the thioether bond in this compound could be advantageous in achieving the desired conformations for macrocyclization.

Chiral Derivatization and Asymmetric Synthesis

The presence of both an amino and a carboxylic acid group makes this compound a candidate for applications in chiral chemistry. Although the molecule itself is not chiral, it can be reacted with chiral resolving agents to separate it into enantiomers if a chiral center is introduced into the molecule. More commonly, it could be used as a scaffold to which chiral auxiliaries are attached.

The field of asymmetric synthesis often employs chiral ligands or catalysts to induce stereoselectivity in chemical reactions. nih.gov While specific applications of this compound in this context are not widely reported, its functional groups are amenable to modifications that could introduce chirality. For instance, the amino group could be acylated with a chiral carboxylic acid, or the carboxylic acid group could be esterified with a chiral alcohol. Such chiral derivatives could then be used to influence the stereochemical outcome of subsequent reactions. The resolution of racemic mixtures of amino acids is a well-established field, and similar principles could be applied to derivatives of this compound. mdpi.comnih.govacs.org

Applications in Agrochemical and Dye Synthesis Research

The amino group in this compound is a key functional group for the synthesis of azo dyes. Aromatic amines are common precursors for diazonium salts, which are then reacted with coupling components to form the characteristic azo (-N=N-) linkage that defines this class of dyes. rsc.orgresearchgate.netjbiochemtech.com The amino group of this compound can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and then coupled with a suitable aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to produce a wide range of colors. The properties of the resulting dye, such as its color and fastness, would be influenced by the electronic nature of the phenylthio and carboxylic acid groups, as well as the structure of the coupling component.

In the realm of agrochemicals, while direct use of this compound is not prominent, derivatives of aminobenzoic acid have been explored for their biological activities. scholarsresearchlibrary.com The structural motifs present in this molecule could be of interest in the design of new agrochemical candidates.

Investigation as a Ligand or Catalyst Component in Transition Metal Catalysis

This compound possesses multiple potential coordination sites for metal ions, making it an interesting candidate for investigation as a ligand in transition metal catalysis. purdue.edusavemyexams.comyoutube.comyoutube.com The amino group (N-donor), the thioether sulfur (S-donor), and the carboxylate group (O-donor) can all potentially bind to a metal center. This could allow the molecule to act as a bidentate or even a tridentate ligand.

The coordination of such a ligand to a transition metal can influence the metal's catalytic activity and selectivity. For example, the electronic properties of the ligand can affect the reactivity of the metal center, while the steric bulk of the ligand can control access of substrates to the catalytic site. The coordination chemistry of related aminophenol and aminothiophenol ligands has been explored, and it is plausible that this compound could form stable complexes with a variety of transition metals. researchgate.net These complexes could then be screened for their catalytic activity in various organic transformations.

Advanced Analytical Chemistry Research Methodologies Utilizing 5 Amino 2 Phenylthio Benzoic Acid

Development of Analytical Methods Employing 5-Amino-2-(phenylthio)benzoic acid as a Reagent

Spectroscopic Methodologies

There is currently no specific information available in peer-reviewed literature detailing the use of this compound as a primary reagent in the development of novel spectroscopic methodologies. Research has been conducted on structurally similar compounds, such as various aminobenzoic acid isomers, for applications like fluorescent probes. However, dedicated studies on the spectroscopic properties and applications of the this compound derivative are not presently found.

Chromatographic Techniques

Information regarding the application of this compound as a reagent in chromatographic techniques is not available in the current body of scientific literature. While methods for the chromatographic separation of related compounds, such as 2-(phenylthio)benzoic acid, have been documented, there are no specific published methods that utilize the 5-amino substituted version as a derivatizing agent or a specialized ligand for separations.

Application in Detection and Quantification of Biomolecules

No specific research findings or developed methods detailing the application of this compound for the detection and quantification of biomolecules have been identified. The functional groups present in the molecule, namely the amino and carboxylic acid groups, suggest a potential for interaction with biological molecules, but this has not been experimentally validated or reported in the available literature.

Development of Sensors and Probes Based on this compound

The development of chemical sensors or fluorescent probes specifically based on the this compound scaffold is not documented in the accessible scientific research. Although the broader class of aminobenzoic acids has been explored for creating fluorescent sensors, there are no specific reports on the synthesis, characterization, or application of sensors derived from this particular compound.

Computational and Theoretical Chemistry Investigations of 5 Amino 2 Phenylthio Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

DFT calculations can determine the optimized molecular geometry and the distribution of electron density, which are crucial for understanding the molecule's reactivity. The presence of an amino group (-NH2), a carboxylic acid group (-COOH), and a phenylthio group (-S-Ph) on the benzene (B151609) ring of 5-Amino-2-(phenylthio)benzoic acid creates a complex electronic environment. The amino group is a strong electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the carboxylic acid group is an electron-withdrawing group. The phenylthio group can act as a weak electron-donating group through resonance.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. For aromatic compounds, the HOMO is often associated with the π-system of the benzene ring, while the LUMO is typically a π* anti-bonding orbital. In a study on a benzoic acid derivative, the HOMO and LUMO energy values were reported as -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in A larger energy gap generally implies higher kinetic stability. niscpr.res.in For 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, with an energy gap of 5.0 eV, also indicating a stable structure. actascientific.com

Mulliken charge analysis can provide insights into the partial atomic charges, identifying nucleophilic and electrophilic centers within the molecule. In benzoic acid, a partial negative charge is typically found on the acidic end, with a partial positive charge distributed around the ring. uwosh.edu The molecular electrostatic potential (MEP) map visually represents the charge distribution, with blue areas indicating positive potential (nucleophilic sites) and red areas indicating negative potential (electrophilic sites). niscpr.res.in

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound based on Analogous Compounds

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | ~ -2.0 eV | Relates to the ability to accept electrons |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |

| Electron Affinity | ~ 2.0 eV | Energy released when an electron is added |

Note: These values are hypothetical and are based on the typical ranges observed for similar aromatic acids in the literature. niscpr.res.inactascientific.com Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Properties

DFT calculations can also predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic compound like this compound would show characteristic peaks. Aromatic C-H stretching vibrations are typically observed around 3030 cm⁻¹. openstax.org The N-H stretching of the amino group would appear as a broad peak, and the O-H stretching of the carboxylic acid would also be a broad band. The C=O stretching of the carboxylic acid is a strong, sharp peak. The C-S stretching of the thioether group is generally weaker and appears at lower wavenumbers, around 698 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Aromatic protons typically resonate between 6.5 and 8.0 ppm. openstax.org The protons of the amino group and the carboxylic acid group are exchangeable and their chemical shifts can vary. Benzylic protons, those on a carbon adjacent to an aromatic ring, usually absorb between 2.3 and 3.0 ppm. openstax.org

¹³C NMR: The carbon atoms of the benzene ring will show signals in the aromatic region of the spectrum. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift.

Table 2: Predicted Characteristic IR and NMR Absorptions for this compound

| Spectroscopic Technique | Functional Group | Predicted Absorption/Chemical Shift |

| IR | Aromatic C-H | ~ 3030 cm⁻¹ |

| IR | N-H (Amino) | Broad peak, ~3300-3500 cm⁻¹ |

| IR | O-H (Carboxylic Acid) | Very broad peak, ~2500-3300 cm⁻¹ |

| IR | C=O (Carboxylic Acid) | Strong, sharp peak, ~1700-1725 cm⁻¹ |

| IR | C-S (Thioether) | ~600-700 cm⁻¹ |

| ¹H NMR | Aromatic H | 6.5 - 8.0 ppm |

| ¹H NMR | Amino H | Variable, broad singlet |

| ¹H NMR | Carboxylic Acid H | Variable, broad singlet, >10 ppm |

| ¹³C NMR | Aromatic C | 120 - 150 ppm |

| ¹³C NMR | Carbonyl C | 165 - 185 ppm |

Note: These are general ranges and the exact values can be influenced by the specific electronic environment of the molecule. openstax.orgresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques to study the behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.

Ligand-Receptor Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This technique is crucial in drug discovery for identifying potential drug candidates. While no specific docking studies for this compound were found, studies on similar molecules, such as benzoylaminobenzoic acid derivatives, have been conducted. nih.gov These studies often reveal the importance of specific functional groups for binding. For instance, in a docking study of a benzoic acid derivative with a target protein, hydrogen bonding and hydrophobic interactions were identified as key contributors to the binding affinity. niscpr.res.in

A hypothetical docking study of this compound with a protein active site could reveal the following potential interactions:

The carboxylic acid group could form hydrogen bonds with basic amino acid residues like lysine (B10760008) or arginine.

The amino group could act as a hydrogen bond donor or acceptor.

The phenyl rings could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The sulfur atom of the phenylthio group could participate in non-covalent interactions.

Table 3: Hypothetical Ligand-Receptor Interactions for this compound in a Protein Binding Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Carboxylic Acid (-COOH) | Lysine, Arginine, Serine | Hydrogen Bonding, Ionic Interaction |

| Amino (-NH₂) | Aspartate, Glutamate, Serine | Hydrogen Bonding |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |

| Phenylthio Group (-S-Ph) | Leucine (B10760876), Isoleucine, Valine | Hydrophobic Interaction |

Note: This table is a hypothetical representation of possible interactions and is not based on experimental data for this specific compound.

Conformational Sampling and Free Energy Calculations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a flexible molecule like this compound, with rotatable bonds, understanding its conformational landscape is important. Molecular dynamics (MD) simulations can be used to sample different conformations over time, providing insights into the molecule's flexibility and dynamics.

Free energy calculations can then be used to determine the relative stability of different conformers or the binding free energy of a ligand to a receptor. These calculations are computationally intensive but provide a more accurate picture of molecular interactions than simple docking scores. Studies on amino acids have shown that even small changes in conformation can significantly affect their properties and interactions. nih.gov

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives

Chemoinformatics applies computational methods to analyze chemical data. QSAR and QSPR are chemoinformatic approaches that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR).

While no specific QSAR or QSPR studies on derivatives of this compound were found, research on related classes of compounds provides a framework for how such studies could be conducted. For example, QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity against certain bacterial enzymes increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Another QSAR study on p-aminobenzoic acid derivatives indicated that electronic parameters like total energy and the energy of the LUMO were dominant in explaining their antimicrobial activity. nih.gov

A QSAR/QSPR study on derivatives of this compound would involve:

Synthesizing a library of derivatives: This would involve modifying the core structure by introducing different substituents at various positions.

Measuring the biological activity or property of interest: This could be, for example, anti-inflammatory activity, enzyme inhibition, or solubility.

Calculating molecular descriptors: These are numerical representations of the chemical structure, including electronic, steric, hydrophobic, and topological parameters.

Developing a mathematical model: Using statistical methods like multiple linear regression or machine learning algorithms to find a correlation between the descriptors and the measured activity/property.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies and Their Relevance

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Describes the electronic properties and reactivity of the molecule. nih.gov |

| Steric | Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule and its ability to fit into a binding site. nih.gov |

| Hydrophobic | LogP (partition coefficient) | Measures the hydrophobicity of the molecule, which is important for membrane permeability and binding to hydrophobic pockets. nih.gov |

| Topological | Connectivity indices, Shape indices | Encodes information about the connectivity and branching of the molecule. |

Such models can then be used to predict the activity or properties of new, unsynthesized derivatives, thus guiding the design of more potent or suitable compounds.

Future Perspectives and Interdisciplinary Research Frontiers of 5 Amino 2 Phenylthio Benzoic Acid

Emerging Research Opportunities in Drug Discovery and Development

The aminobenzoic acid framework is a well-established "building block" in pharmaceutical research, known for its versatility in forming a wide range of biologically active molecules. nih.govnih.gov The incorporation of a phenylthio group introduces a unique three-dimensional structure and lipophilicity that can be exploited for targeted drug design.

Scaffold for Novel Therapeutics: The 5-Amino-2-(phenylthio)benzoic acid scaffold holds promise for the development of novel therapeutic agents. Phenylthio-containing compounds are known to exhibit a range of biological activities, and this scaffold can be readily modified at the amino and carboxylic acid groups to generate a library of derivatives for screening against various disease targets. tandfonline.com Research into analogous structures, such as aminobenzoic acid derivatives, has revealed their potential as anticancer, anti-Alzheimer's, antibacterial, and antiviral agents. nih.govnih.gov For instance, derivatives of p-aminobenzoic acid have been investigated as inhibitors of enzymes like tyrosinase, which is implicated in skin hyperpigmentation disorders and melanoma. nih.gov

Enzyme Inhibition: The structural characteristics of this compound make it a candidate for the design of specific enzyme inhibitors. The thioether linkage can interact with active sites of enzymes, potentially leading to the development of targeted therapies. For example, sulfur-containing compounds have been successfully developed into drugs targeting a variety of enzymes. tandfonline.com Further research could explore the inhibitory potential of this compound derivatives against kinases, proteases, or other enzymes implicated in disease pathways.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Kinases, Topoisomerases | Phenylthio and aminobenzoic acid scaffolds are present in known anticancer agents. |

| Neurodegenerative Diseases | Cholinesterases, Beta-secretase | Aminobenzoic acid derivatives have shown promise in modulating enzymes related to Alzheimer's disease. nih.govnih.gov |

| Infectious Diseases | Bacterial or viral enzymes | The scaffold allows for diverse modifications to target specific microbial proteins. |

Integration of this compound into Nanotechnology and Nanoscience Research

The dual functionality of this compound, with its carboxylic acid and amino groups, makes it an excellent candidate for surface functionalization of nanoparticles, opening up avenues in diagnostics, drug delivery, and materials science.

Nanoparticle Functionalization: The carboxylic acid group can be used to anchor the molecule onto the surface of metal or metal oxide nanoparticles, such as gold or silica (B1680970) nanoparticles. nih.govnih.gov The amino group, on the other hand, can be used for further conjugation with biomolecules like peptides, antibodies, or DNA. mdpi.com This dual functionality allows for the creation of multifunctional nanoparticles for targeted drug delivery or as contrast agents in bioimaging. Thioether-functionalized polymeric ligands have been shown to be effective in stabilizing nanoparticles and controlling their size and shape. nih.gov

Quantum Dot Surface Chemistry: The thioether group in this compound can act as a ligand for quantum dots (QDs), passivating their surface and enhancing their photoluminescent properties. researchgate.net Functionalizing QDs with molecules containing both thiol/thioether and other functional groups like carboxylic acids can improve their stability and biocompatibility for applications in cellular imaging and biosensing. nih.gov

Table 2: Potential Nanotechnology Applications of this compound

| Application Area | Nanomaterial | Role of this compound |

| Targeted Drug Delivery | Gold Nanoparticles, Polymeric Nanoparticles | Surface functionalization for drug conjugation and targeting. nih.govmdpi.com |

| Bioimaging | Quantum Dots, Magnetic Nanoparticles | Ligand for surface passivation and bioconjugation. researchgate.netnih.gov |

| Biosensors | Gold Nanoparticles | Immobilization of biorecognition elements. nih.gov |

| Materials Science | Silica Nanoparticles, Carbon Nanotubes | Surface modification to alter material properties. nih.gov |

Green and Sustainable Chemistry Initiatives in Research on this compound

Modern chemical synthesis is increasingly focused on the principles of green chemistry, aiming to develop environmentally friendly and sustainable processes. The synthesis of this compound and its derivatives presents several opportunities for implementing these principles.

Biocatalytic Synthesis: A promising green approach is the use of enzymes for the synthesis of aminobenzoic acid derivatives. nih.govnih.gov Biocatalysis can offer high selectivity and reduce the need for harsh reagents and solvents. For example, phenylalanine ammonia (B1221849) lyases (PALs) have been used for the amination of cinnamic acids to produce phenylalanine analogues. frontiersin.org Exploring enzymatic routes for the synthesis of the aminobenzoic acid core of the target molecule could significantly improve the sustainability of its production.

Environmentally Benign Solvents and Catalysts: Research into the synthesis of related compounds has demonstrated the feasibility of using greener solvents like water or solvent-free conditions. nih.gov For instance, the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been achieved in subcritical water using carbonaceous bio-based materials as catalysts. mdpi.com Similar strategies could be adapted for the synthesis of this compound, minimizing the use of volatile organic compounds.

Table 3: Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Approach | Potential Benefit |

| Use of Renewable Feedstocks | Biosynthesis from glucose or other biomass. nih.gov | Reduced reliance on petrochemicals. |

| Atom Economy | One-pot synthesis, cascade reactions. mdpi.com | Minimized waste generation. |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or solvent-free conditions. nih.gov | Reduced environmental pollution. |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. | Lower energy consumption. |

| Catalysis | Use of biocatalysts or recyclable heterogeneous catalysts. nih.govnih.gov | Increased efficiency and reduced waste. |

Collaborative and Translational Research Directions

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach to translate fundamental discoveries into practical applications.

Academia-Industry Partnerships: Collaboration between academic research groups with expertise in synthetic chemistry, pharmacology, and nanotechnology, and pharmaceutical or materials science companies will be crucial for the development of this compound. Such partnerships can facilitate the transition from laboratory-scale synthesis and in vitro testing to preclinical and clinical development or materials engineering.

Interdisciplinary Research Consortia: The diverse potential applications of this compound in medicine and materials science call for the formation of interdisciplinary research consortia. These consortia could bring together chemists, biologists, physicists, and engineers to explore the full spectrum of its properties and applications, from fundamental studies of its chemical reactivity to the design of novel drug delivery systems and advanced materials.

Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate the pace of discovery. Making synthetic protocols, biological activity data, and computational models publicly available would enable a broader community of researchers to contribute to the understanding and application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Amino-2-(phenylthio)benzoic acid?

- Methodological Guidance : The synthesis can be approached via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, substituting a halogen (e.g., Cl or F) at the 2-position of the benzoic acid scaffold with a phenylthio group using thiourea or thiophenol derivatives under basic conditions (e.g., K₂CO₃/DMF) . The amino group at the 5-position can be introduced via nitration followed by reduction or by direct amination using NH₃/NaNO₂ in acidic media. Ensure reaction monitoring via TLC or HPLC to track intermediates.

- Data Considerations : Similar compounds like 2-Amino-5-chlorobenzoic acid (CAS 635-21-2) and 5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4) exhibit melting points of 204–209°C and 34–36°C, respectively, suggesting that substituents significantly influence crystallinity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. For quantification, calibrate with reference materials (≥98% purity) .

- Structural Confirmation : Combine FT-IR (to confirm S-phenyl and carboxylic acid groups) and ¹H/¹³C NMR (to verify substituent positions). For example, the phenylthio group typically shows aromatic protons at δ 7.2–7.6 ppm, while the amino group resonates as a broad singlet at δ 5.5–6.0 ppm .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Experimental Design :

- Substituent Variation : Modify the phenylthio group (e.g., electron-withdrawing substituents like -NO₂ or -CF₃) to assess effects on bioactivity. The patent for 2-(substituted sulphur)benzoic acid derivatives highlights enhanced anti-inflammatory activity with electron-deficient aryl groups .

- Bioassays : Test derivatives in vitro for enzyme inhibition (e.g., cyclooxygenase-2) or cellular uptake using fluorescence tagging (e.g., 5-Amino-2-(pentyloxy)benzoic acid analogs in cancer cell lines) .

- Data Interpretation : Correlate logP values (calculated via HPLC retention) with membrane permeability to optimize pharmacokinetic properties.

Q. How can researchers resolve contradictions in reported spectral data for phenylthio-substituted benzoic acids?

- Root Causes : Variations in NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or proton exchange dynamics (e.g., amino group interactions). For example, amino protons in DMSO-d₆ may appear deshielded due to hydrogen bonding .

- Resolution : Use deuterated solvents with controlled pH and temperature. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

- Methodology :

- LC-MS/MS : Quantify impurities at ppm levels using a C18 column and electrospray ionization (ESI) in negative ion mode. Monitor for byproducts like unreacted 5-Amino-2-chlorobenzoic acid (m/z 171.58) .

- X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structure, particularly if polymorphism is suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.